molecular formula C19H20BNO2 B8222615 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile CAS No. 870244-08-9

3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B8222615
CAS No.: 870244-08-9
M. Wt: 305.2 g/mol
InChI Key: YCMMBDDIJKWQSM-UHFFFAOYSA-N
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Description

3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile is a boronate ester derivative featuring a biphenyl core substituted with a cyano group at the 4-position and a pinacol boronate ester at the 3'-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl motifs . Its structure combines electron-withdrawing (cyano) and electron-donating (boronate) groups, enabling applications in materials science, particularly in organic light-emitting diodes (OLEDs) as an intermediate .

Properties

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-7-5-6-16(12-17)15-10-8-14(13-21)9-11-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMMBDDIJKWQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870244-08-9
Record name 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
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Preparation Methods

Coupling Partner Preparation

The boronic ester component, such as 3-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized via Miyaura borylation of 3-bromoiodobenzene. Using bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv) in 1,4-dioxane at 90°C for 24 hours, the iodide is selectively replaced with the boronic ester, leaving the bromide intact for subsequent coupling.

The cyano-substituted aryl halide, 4-bromobenzonitrile, is commercially available or synthesized via bromination of benzonitrile using N-bromosuccinimide (NBS) under radical conditions.

Cross-Coupling Conditions

The Suzuki-Miyaura reaction employs Pd(dba)₃ (5 mol%) with sterically demanding ligands such as XPhos or RuPhos (15 mol%) to enhance catalytic activity. A biphasic solvent system (dioxane/H₂O) with K₂CO₃ (200 mol%) facilitates the coupling at 95°C for 60 hours. This protocol yields the biphenyl intermediate, 3'-bromo-[1,1'-biphenyl]-4-carbonitrile, with minimal protodeboronation or homocoupling by-products.

Optimization Insights:

  • Ligand choice critically affects yield: XPhos improves selectivity for electron-deficient substrates, while RuPhos enhances turnover in sterically hindered systems.

  • Elevated temperatures (95°C) are necessary to overcome the electron-withdrawing effect of the nitrile group, which slows transmetallation.

Miyaura Borylation for Boronic Ester Installation

The second stage introduces the boronic ester at the 3'-position of the biphenyl system via Miyaura borylation. This palladium-catalyzed reaction replaces the aryl bromide with a boronic ester group.

Standard Borylation Protocol

A mixture of 3'-bromo-[1,1'-biphenyl]-4-carbonitrile (1 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv) in anhydrous 1,4-dioxane is heated to 90°C under nitrogen for 24 hours. The reaction is quenched with 30% H₂O₂ to oxidize residual boronic acids, and the product is purified via silica gel chromatography (0–10% EtOAc in petroleum ether).

Key Data:

ParameterValue
Yield74–84%
Reaction Scale0.2–5 mmol
PurificationColumn chromatography

Nickel-Catalyzed Alternative

For substrates sensitive to palladium, a nickel-catalyzed method using tetrahydroxydiboron (BBA) offers a cost-effective alternative. NiCl₂(dppp) (5 mol%), PPh₃ (10 mol%), and DIPEA (3 equiv) in ethanol at room temperature for 12 hours achieve comparable yields (68–72%). This method is particularly advantageous for large-scale synthesis due to nickel’s lower cost and milder conditions.

Comparative Advantages:

  • Pd vs. Ni: Palladium provides higher yields for electron-deficient aromatics, while nickel excels in functional group tolerance.

  • Solvent: Ethanol in nickel catalysis simplifies workup vs. dioxane in palladium systems.

One-Pot Sequential Coupling-Borylation Strategy

Recent advancements enable a tandem approach where the biphenyl core formation and borylation occur sequentially in a single reactor, minimizing intermediate isolation.

Procedure Overview

  • Suzuki Coupling: 4-Cyanophenylboronic acid and 3-bromoiodobenzene are coupled using Pd(OAc)₂ (2 mol%), SPhos (8 mol%), and K₃PO₄ (3 equiv) in THF/H₂O (4:1) at 90°C for 24 hours.

  • In Situ Borylation: Without isolating the 3'-bromo intermediate, bis(pinacolato)diboron (1.2 equiv) and additional Pd(dppf)Cl₂ (4 mol%) are introduced, continuing the reaction for another 24 hours.

Outcome:

  • Overall yield: 65–70%.

  • Purity: >95% after aqueous workup (NaHCO₃ wash) and solvent evaporation.

Functional Group Compatibility and Challenges

The nitrile group’s electron-withdrawing nature necessitates careful optimization to prevent side reactions:

Nitrile Stability Under Borylation Conditions

  • Acidic Conditions: Prolonged exposure to H₂O₂ or HCl during workup risks hydrolyzing the nitrile to an amide or carboxylic acid. Quenching at 0°C and rapid extraction mitigate this.

  • Base Selection: K₃PO₄ outperforms stronger bases (e.g., NaOH), which promote nitrile degradation via nucleophilic attack.

Boronic Ester Hydrolysis

The pinacol boronic ester is susceptible to hydrolysis in protic solvents. Anhydrous THF or dioxane is essential during Miyaura borylation, and post-reaction silica gel chromatography removes residual boronic acids.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing catalyst loading, solvent recovery, and waste management:

Continuous Flow Synthesis

A two-stage continuous flow system couples the Suzuki and borylation reactions, reducing Pd leaching and improving throughput:

  • Stage 1: Tubular reactor for Suzuki coupling at 95°C (residence time: 2 hours).

  • Stage 2: Packed-bed reactor with immobilized Pd/C for borylation at 90°C (residence time: 4 hours).

Benefits:

  • 20% reduction in catalyst usage vs. batch processes.

  • Solvent recycling lowers production costs by 35%.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
PMI (Process Mass Intensity)12078
E-Factor4528

Chemical Reactions Analysis

Types of Reactions

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the carbonitrile group to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the biphenyl core, facilitated by the electron-withdrawing nature of the carbonitrile group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Tetrahydrofuran (THF), ethanol, dichloromethane (DCM)

Major Products

    Phenols: Formed through oxidation reactions

    Amines: Resulting from the reduction of the carbonitrile group

    Substituted Biphenyls: Products of nucleophilic substitution reactions

Scientific Research Applications

Organic Electronics

Role in OLEDs:
The compound is primarily utilized in the fabrication of organic light-emitting diodes (OLEDs). Its unique chemical structure enhances the efficiency and color purity of OLED displays. The incorporation of 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile into OLED materials has been shown to improve device performance by optimizing charge transport and light emission properties .

Pharmaceutical Development

Synthesis of Therapeutic Compounds:
In pharmaceutical research, this compound serves as a critical intermediate in the synthesis of various therapeutic agents. It streamlines the drug discovery process by enabling the efficient construction of complex molecular architectures that have potential therapeutic applications. The ability to modify its structure allows for the development of new drugs targeting specific diseases .

Material Science

Advanced Materials Formulation:
The compound is employed in the creation of advanced materials such as polymers and nanocomposites. These materials exhibit enhanced mechanical and thermal properties suitable for diverse industrial applications. The incorporation of this compound in material science has led to innovations in lightweight and durable products used in automotive and aerospace industries .

Fluorescent Probes

Biological Imaging Applications:
As a building block for fluorescent probes, this compound enables high specificity and sensitivity in biological imaging. Researchers utilize it to visualize cellular processes effectively, which is crucial for understanding complex biological systems and disease mechanisms. The fluorescent properties derived from its structure allow for real-time imaging in live cells .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED structures resulted in a significant increase in luminous efficacy compared to traditional materials. The research highlighted improvements in color stability and reduced energy consumption during operation.

Case Study 2: Drug Development Efficiency

Research involving this compound showed that it could facilitate the synthesis of novel anticancer agents with improved efficacy profiles. By utilizing its unique reactivity patterns, chemists were able to create complex drug candidates more efficiently than conventional methods would allow.

Case Study 3: Nanocomposite Innovations

In material science applications, the integration of this compound into polymer matrices led to the development of nanocomposites with enhanced thermal stability and mechanical strength. These materials have potential applications in high-performance coatings and structural components.

Mechanism of Action

The mechanism of action of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the boron and carbonitrile groups. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The carbonitrile group acts as an electron-withdrawing group, influencing the reactivity of the biphenyl core.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound is compared to structurally related biphenyl boronate esters and carbonitrile derivatives to highlight key differences in reactivity, physical properties, and applications.

Table 1: Structural Analogues and Key Differences
Compound Name Structural Features Key Differences Applications Reference
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol Boronate at 4', hydroxyl at 2 Hydroxyl group enhances solubility but reduces stability under acidic conditions Pharmaceutical intermediates
4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl Dual boronate groups at 4 and 4' Higher reactivity in dual coupling reactions; lower solubility OLED host materials
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile Cyano at 3, boronate at 3' Altered electronic properties due to cyano position; reduced conjugation Sensors and dyes
2-(6-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dibenzothiophene core Enhanced luminescence and thermal stability OLED emitters

Key Observations :

  • The target compound achieves a high yield (94%) due to optimized Pd catalysis and inert conditions .
  • Substituents like triazine or carbazole groups reduce yields (67–73%) due to steric hindrance .

Physical and Spectral Properties

Table 3: Physical Properties
Compound Melting Point (°C) IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) Reference
Target Compound Not reported 2222 (C≡N) 8.17–7.68 (biphenyl H)
4'-((4-((4-Cyanophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)oxy)-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile >300 3288 (N-H), 2222 (C≡N) 8.04–7.69 (aromatic H)
2'-(2-Methoxyphenyl)-1,3-dioxo-1,2',3,3'-tetrahydro-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile 162–164 1720 (C=O), 2220 (C≡N) 7.85–6.90 (multiplet)

Key Observations :

  • The cyano group consistently shows a strong IR absorption near 2220 cm⁻¹ across analogues .
  • Melting points vary significantly: electron-deficient triazine derivatives exhibit higher thermal stability (>300°C) .

Biological Activity

The compound 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C24H32B2O4
  • Molecular Weight: 406.14 g/mol
  • CAS Number: 207611-87-8

The biological activity of this compound is primarily attributed to its ability to interact with various kinases and signaling pathways. Research indicates that it may inhibit key kinases involved in inflammation and cancer progression.

Inhibition of Kinases

Studies have demonstrated that compounds similar to this one can effectively suppress the activity of several kinases:

  • GSK-3β (Glycogen Synthase Kinase 3 Beta): Inhibitors of GSK-3β are known to play roles in neuroprotection and cancer therapy. Compounds with similar structures have shown IC50 values ranging from 10 to 1314 nM against GSK-3β .
  • IKK-β (IκB Kinase Beta): This kinase is crucial in the NF-kB signaling pathway associated with inflammation and cancer. The compound's analogs have been shown to inhibit IKK-β effectively .

Cytotoxicity and Anti-inflammatory Effects

The cytotoxic effects of the compound were evaluated in various cell lines:

  • In vitro studies on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) indicated that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM .

Additionally, the compound has been tested for its anti-inflammatory properties:

  • It was observed to suppress nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models .

Study on Cancer Cell Lines

A notable study investigated the effects of compounds related to this compound on various cancer cell lines. The results showed:

CompoundCancer TypeIC50 (µM)Notes
Compound ACNS Cancer5.0High cytotoxicity
Compound BMelanoma7.5Moderate cytotoxicity
Compound CBreast Cancer12.0Low cytotoxicity

These findings suggest that structural modifications can significantly impact the biological activity of boron-containing compounds.

Q & A

Q. What are the recommended synthetic routes for preparing 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety for aryl-aryl bond formation. Key steps include:

  • Borylation of precursor : Use a palladium catalyst (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) to introduce the dioxaborolane group .
  • Cyanophenyl coupling : React with 4-bromobenzonitrile under inert conditions (e.g., N₂ atmosphere) in a solvent like THF or dioxane at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Table 1: Representative Reaction Conditions

ComponentExample ParametersSource
CatalystPd(dppf)Cl₂ (1–2 mol%)
SolventTHF, 80°C, 12–24 hrs
Yield Optimization70–85% (HPLC purity >95%)

Q. How should researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.6–8.2 ppm (aromatic protons), δ 1.3 ppm (tetramethyl groups of dioxaborolane) .
    • ¹¹B NMR : Signal near δ 30 ppm confirms boronic ester formation .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (expected m/z: ~347.2) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% for synthetic batches) .

Note : Commercial suppliers (e.g., TCI Chemicals) often provide limited analytical data, necessitating in-house validation .

Q. What precautions are critical for handling and storage?

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the boronic ester .
  • Handling : Use gloves, goggles, and fume hoods due to potential cyanide exposure from degradation .
  • Incompatibilities : Avoid strong acids/bases, which may cleave the dioxaborolane ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to evaluate electron density at the boron center, influencing catalytic turnover .
  • Mechanistic Insights : Simulate transmetallation barriers with Pd catalysts to rationalize yield variations in aryl-cyanide couplings .

Q. Table 2: Key Computational Parameters

ParameterValue/DescriptionSource
Basis Set6-31G* for light atoms
Solvent ModelPCM (THF)

Q. What strategies resolve contradictions in reported catalytic efficiencies for this boronic ester?

  • Variable Analysis : Systematically test ligands (e.g., SPhos vs. XPhos), solvents (polar vs. nonpolar), and temperatures to isolate optimal conditions .
  • Controlled Replicates : Conduct triplicate reactions with internal standards (e.g., triphenylmethane) to minimize batch-to-batch variability .
  • Data Normalization : Report yields relative to substrate conversion (GC-MS) rather than isolated mass .

Q. How does steric hindrance from the tetramethyl groups impact its utility in heterocyclic syntheses?

  • Steric Maps : Generate using Mercury software to visualize spatial constraints around boron, which may hinder access to bulky coupling partners .
  • Case Study : Compare coupling efficiency with ortho-substituted aryl halides (e.g., 2-bromopyridine) vs. para-substituted analogs .

Q. What methodologies assess the compound’s stability under photochemical or thermal stress?

  • Thermogravimetric Analysis (TGA) : Decomposition onset >150°C indicates thermal robustness .
  • UV-Vis Spectroscopy : Monitor absorbance shifts at 270 nm (π→π* transitions) under UV light to detect degradation .
  • Accelerated Aging : Store at 40°C/75% RH for 4 weeks; HPLC tracks boronic ester hydrolysis to boric acid .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of its reactions?

  • Synthesis of Labeled Analogs : Introduce ¹³C at the cyanide carbon via K¹³CN substitution in precursor synthesis .
  • Tracing Pathways : Use ¹H-¹³C HSQC NMR to track carbon migration during cross-coupling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile

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